molecular formula C7H6N2O2 B12365329 4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile

Cat. No.: B12365329
M. Wt: 150.13 g/mol
InChI Key: RJFGGMCPPWIMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyl group, a methyl group, an oxo group, and a carbonitrile group attached to a dihydropyridine ring.

Preparation Methods

The synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol under reflux conditions. Another method involves the use of microwave-assisted chemistry, which offers a more efficient and convenient approach to synthesizing this compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used as a coupling component in the synthesis of various pyridone azo dyes and pigments . Additionally, it has been explored for its potential biological activities, including anticancer and antioxidant properties. The compound and its derivatives have shown significant DPPH radical scavenging activity and moderate to good anticancer activity against various cell lines .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its ability to undergo condensation and coupling reactions. These reactions enable the compound to form diazonium compounds, which are crucial intermediates in the production of dyes and other chemicals . The presence of the hydroxyl and oxo groups in the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-methyl-2,6-dioxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2,5H,1H3,(H,9,10,11)

InChI Key

RJFGGMCPPWIMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)C1C#N

Origin of Product

United States

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